

molecular structure of N,N-dimethylnitramine

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Compound of Interest

Compound Name: *Dimethylnitramine*

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An In-depth Technical Guide on the Molecular Structure of N,N-dimethylnitramine

This guide provides a comprehensive overview of the molecular structure of N,N-dimethylnitramine, tailored for researchers, scientists, and drug development professionals. It delves into the precise geometric parameters of the molecule, the experimental methods used to determine its structure, and its primary decomposition pathways.

Molecular Structure and Geometry

The molecular structure of N,N-dimethylnitramine ((CH₃)₂NNO₂) has been determined with high precision using single-crystal X-ray diffraction. The molecule possesses a planar C₂N-N moiety, with the nitro group also lying in the same plane. This planarity is a key feature of its structure.

Data Presentation: Geometric Parameters

The following tables summarize the bond lengths and bond angles of N,N-dimethylnitramine, as determined by X-ray diffraction at two different temperatures. The data is corrected for thermal libration.

Table 1: Bond Lengths of N,N-dimethylnitramine (in Ångströms)[1]

Bond	Length at 293 K (Å)	Length at 143 K (Å)
N-N	1.341(4)	1.341(4)
N-O	1.232(4)	1.232(4)
C-N	1.459(4)	1.459(4)

Table 2: Bond Angles of N,N-dimethylnitramine (in Degrees)[1]

Angle	Angle at 293 K (°)	Angle at 143 K (°)
O-N-O	123.6(3)	123.8(2)
O-N-N	118.2(2)	118.1(2)
C-N-C	116.2(3)	116.4(2)
C-N-N	121.9(2)	121.8(2)

Experimental Protocols

The determination of the molecular structure of N,N-dimethylnitramine was primarily achieved through single-crystal X-ray diffraction.

Single-Crystal X-ray Diffraction Protocol[1]

- Crystal Growth: Single crystals of N,N-dimethylnitramine suitable for X-ray diffraction were grown.
- Data Collection:
 - A Syntex P2₁ diffractometer was used for data collection.
 - Graphite-monochromatized Mo K α radiation ($\lambda = 0.71069$ Å) was employed.
 - Data was collected at two distinct temperatures: 293 K (room temperature) and 143 K (low temperature). The low-temperature data was obtained using a controlled cooling stream.
 - An ω -2 θ scan technique was utilized for data acquisition.

- Structure Solution and Refinement:
 - The crystal structure was solved using direct methods.
 - Full-matrix least-squares refinement was performed on the atomic coordinates and anisotropic thermal parameters.
 - Corrections for thermal libration were applied to the final bond distances and angles to provide a more accurate representation of the molecular geometry.

Decomposition Pathways

The thermal decomposition of N,N-**dimethylnitramine** is a critical aspect of its chemistry, particularly in the context of energetic materials. The initial steps of its gas-phase decomposition have been studied extensively and are believed to proceed through several competing pathways.^[2]

The primary unimolecular decomposition channels are:

- N-NO₂ Bond Fission: The cleavage of the nitrogen-nitrogen bond, resulting in the formation of a dimethylamino radical ((CH₃)₂N•) and nitrogen dioxide (NO₂). This is often considered the principal rate-determining step.^[2]
- HONO Elimination: A five-centered transition state leads to the elimination of nitrous acid (HONO) and the formation of methylenimine.^[2]
- Nitro-Nitrite Rearrangement: An isomerization process where the nitro group rearranges to a nitrite group, followed by subsequent decomposition.^[2]

The following diagram illustrates these initial decomposition pathways.

Initial decomposition pathways of N,N-**dimethylnitramine**.

Molecular Structure Visualization

The following diagram provides a 2D representation of the molecular structure of N,N-**dimethylnitramine**, indicating the connectivity of the atoms.

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References

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